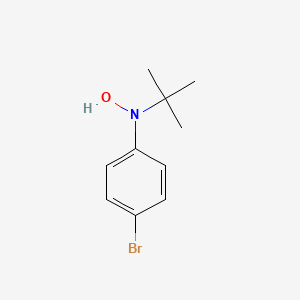
4-Bromo-N-tert-butyl-N-hydroxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-N-tert-butylhydroxylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tert-butyl group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-tert-butylhydroxylamine typically involves the reaction of 4-bromoaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity. The reaction can be represented as follows:
4-Bromoaniline+tert-Butyl nitrite→N-(4-Bromophenyl)-N-tert-butylhydroxylamine
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N-tert-butylhydroxylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromophenyl)-N-tert-butylhydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-N-tert-butylhydroxylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-N-tert-butylhydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)hydroxylamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
N-tert-Butylhydroxylamine: Lacks the bromophenyl group, leading to different reactivity and applications.
4-Bromoaniline: Lacks the hydroxylamine and tert-butyl groups, resulting in distinct chemical behavior.
Uniqueness
N-(4-Bromophenyl)-N-tert-butylhydroxylamine is unique due to the presence of both the bromophenyl and tert-butyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40686-35-9 |
|---|---|
Molekularformel |
C10H14BrNO |
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-tert-butylhydroxylamine |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)12(13)9-6-4-8(11)5-7-9/h4-7,13H,1-3H3 |
InChI-Schlüssel |
UJFQUZIWODLGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















